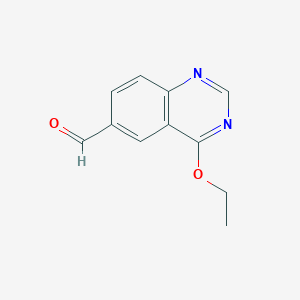

4-Ethoxy-quinazoline-6-carbaldehyde

Description

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-ethoxyquinazoline-6-carbaldehyde |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11-9-5-8(6-14)3-4-10(9)12-7-13-11/h3-7H,2H2,1H3 |

InChI Key |

VHPRQZUUZPHHCF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=NC2=C1C=C(C=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons between 4-Ethoxy-quinazoline-6-carbaldehyde and analogous compounds are summarized below, focusing on electronic properties, spectroscopic behavior, and substituent effects.

Substituent Effects on Electronic Properties

- 4(3H)-Quinazolinones: Sim et al. (2013) demonstrated that 2-substituted-4(3H)-quinazolinones exhibit pH-dependent tautomerism and absorption spectra. For example, 2-methyl-4(3H)-quinazolinone shows a pKa of 3.2 for protonation at N1, whereas electron-withdrawing substituents (e.g., NO₂) lower this value .

- 2-Styrylquinazolin-4-ones : Bakalova et al. (2004) reported that extended conjugation via styryl groups at position 2 significantly red-shifts absorption and emission spectra (e.g., λmax ~380 nm for 2-styryl derivatives) . The carbaldehyde group in this compound may introduce similar conjugation effects but with reduced steric hindrance compared to bulky styryl substituents.

Spectroscopic and Computational Insights

- UV-Vis Absorption: Substituted quinazolines exhibit strong absorption in the 250–400 nm range. For instance, 2-(4-methoxyphenyl)-quinazolin-4-one absorbs at λmax = 325 nm, attributed to π→π* transitions . The carbaldehyde group in this compound likely enhances intramolecular charge transfer, further red-shifting absorption relative to non-aldehyde analogs.

- Emission Properties : Bakalova et al. (2004) observed fluorescence in 2-arylquinazolin-4-ones (e.g., quantum yields up to 0.45), with emission wavelengths sensitive to substituent electronic effects . The ethoxy and carbaldehyde groups in this compound may similarly modulate emission profiles, though experimental data are needed for confirmation.

Reactivity and Functionalization Potential

- Carbaldehyde Reactivity: The aldehyde group at position 6 enables nucleophilic additions (e.g., formation of Schiff bases) or condensations, a feature absent in quinazolinones or ethoxy-only derivatives. This positions this compound as a versatile intermediate for synthesizing pharmacologically active derivatives (e.g., hydrazones or thiosemicarbazones).

- Ethoxy Group Stability : Ethoxy substituents are less prone to hydrolysis compared to methoxy groups under acidic conditions, offering synthetic advantages over analogs like 4-methoxy-quinazoline-6-carbaldehyde.

Table 1: Key Properties of this compound vs. Analogous Compounds

| Compound | Substituents | λmax (nm) | pKa (N1) | Key Reactivity Features |

|---|---|---|---|---|

| This compound | 4-OEt, 6-CHO | Predicted: 330–360 | Not reported | Aldehyde functionalization |

| 2-Methyl-4(3H)-quinazolinone | 2-CH3, 4-O | 280–300 | 3.2 | pH-dependent tautomerism |

| 2-Styrylquinazolin-4-one | 2-Styryl, 4-O | 380 | N/A | Extended conjugation |

| 4-Methoxy-quinazoline | 4-OCH3 | 310–330 | N/A | Hydrolysis susceptibility |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethoxy-quinazoline-6-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with quinazoline derivatives. For example, ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate analogs are synthesized via condensation reactions followed by functionalization (e.g., oxidation or substitution). Key steps include refluxing with HCl (6M, 4h) to generate carboxylic acid intermediates (90% yield) and subsequent aldehyde group introduction via controlled oxidation . Optimization involves solvent selection (e.g., dichloromethane), base catalysts (e.g., triethylamine), and purification via recrystallization or chromatography .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Characterization employs NMR (¹H/¹³C) to confirm the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.5 ppm for OCH₂) and aldehyde proton (δ ~10 ppm). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ peak at m/z 217.2). X-ray crystallography (using SHELX software for refinement) resolves spatial arrangements, as demonstrated for related ethoxyquinazoline derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coats) and work in a fume hood to avoid inhalation/contact. In case of spills, collect using inert absorbents (e.g., sand) and dispose via licensed hazardous waste services. Emergency measures include flushing eyes/skin with water for 15+ minutes and avoiding release into ecosystems .

Advanced Research Questions

Q. Which reactive sites in this compound are most amenable to functionalization for drug discovery?

- Methodological Answer : The aldehyde group at position 6 is highly reactive for nucleophilic additions (e.g., forming hydrazones or Schiff bases). The ethoxy group at position 4 can undergo demethylation (via BBr₃) or oxidation (e.g., KMnO₄) to introduce hydroxyl or ketone functionalities. Computational studies (DFT) predict electrophilic susceptibility at the aldehyde carbon (partial charge: +0.35) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Use HPLC-PDA (>95% purity thresholds) and chiral chromatography to isolate enantiomers. Validate biological assays (e.g., enzyme inhibition) with positive controls and replicate experiments across labs. For example, inconsistent cytotoxicity data may stem from varying cell line passage numbers .

Q. What computational tools are recommended for predicting the binding affinity of this compound to kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) models interactions with ATP-binding pockets in kinases (e.g., EGFR). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can kinetic studies elucidate the degradation pathways of this compound under physiological conditions?

- Methodological Answer : Perform pH-dependent stability assays (pH 1–10, 37°C) with LC-MS monitoring. Pseudo-first-order kinetics quantify hydrolysis rates. Identify degradation products (e.g., quinazoline-6-carboxylic acid) and propose mechanisms (e.g., acid-catalyzed aldehyde oxidation) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound analogs?

- Methodological Answer : Use flow chemistry to control exothermic reactions (e.g., Claisen-Schmidt condensations). Add scavengers (e.g., polymer-bound trisamine) to trap unreacted aldehydes. Optimize stoichiometry via DoE (Design of Experiments) to minimize dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.